molecular formula C34H41N5O8S B13443375 Dihydro Ergotamine-13C,d3 Mesylate

Dihydro Ergotamine-13C,d3 Mesylate

Cat. No.: B13443375
M. Wt: 683.8 g/mol
InChI Key: ADYPXRFPBQGGAH-UXFLAZELSA-N
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Description

Dihydro Ergotamine-13C,d3 Mesylate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of dihydroergotamine mesylate, which is an ergot alkaloid used in the treatment of migraine headaches and cluster headaches. The compound is labeled with carbon-13 and deuterium, making it useful in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The mesylate salt is then formed by reacting the labeled dihydroergotamine with methanesulfonic acid .

Industrial Production Methods

Industrial production of Dihydro Ergotamine-13C,d3 Mesylate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the labeled compound. The use of advanced chromatographic techniques is common to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Dihydro Ergotamine-13C,d3 Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Dihydro Ergotamine-13C,d3 Mesylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of ergot alkaloids.

    Biology: Employed in studies involving receptor binding and signal transduction pathways.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of dihydroergotamine.

    Industry: Applied in the development of new therapeutic agents and in quality control processes .

Mechanism of Action

The mechanism of action of Dihydro Ergotamine-13C,d3 Mesylate is similar to that of dihydroergotamine. It acts as an agonist at serotonin 5-HT1Dα and 5-HT1Dβ receptors, leading to vasoconstriction of intracranial blood vessels. This action helps alleviate migraine symptoms. The compound also interacts with other serotonin, adrenergic, and dopamine receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro Ergotamine-13C,d3 Mesylate is unique due to its stable isotope labeling, which makes it particularly valuable in pharmacokinetic studies. The labeling allows for precise tracking and quantification in biological systems, providing insights into the metabolism and distribution of dihydroergotamine .

Properties

Molecular Formula

C34H41N5O8S

Molecular Weight

683.8 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuterio(113C)methyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1/i2+1D3;

InChI Key

ADYPXRFPBQGGAH-UXFLAZELSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N[C@]5(C(=O)N6[C@H](C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC8=CC=CC=C8)C.CS(=O)(=O)O

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Origin of Product

United States

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